molecular formula C14H10F3NO5 B1678953 Nitisinone CAS No. 104206-65-7

Nitisinone

カタログ番号 B1678953
CAS番号: 104206-65-7
分子量: 329.23 g/mol
InChIキー: OUBCNLGXQFSTLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitisinone is a synthetic reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase. It is used in the treatment of hereditary tyrosinemia type 1 .


Synthesis Analysis

Nitisinone was initially developed for the agricultural industry as an herbicide . It is a potent reversible tight-binding inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, involved in the catabolism of the amino acid tyrosine .


Molecular Structure Analysis

Nitisinone is a medium-sized organic molecule (IUPAC name 2- (2-nitro-4- (trifluoromethyl)benzoyl)cyclohexane-1,3-dione, C14H10F3NO5, 33 atoms) consisting of the substituted aromatic phenyl and non-aromatic cyclohexane rings linked by a ketone bridge . The molecular weight of Nitisinone is 329.23 g/mol .


Chemical Reactions Analysis

Nitisinone works by preventing the body from breaking down an amino acid called tyrosine and by keeping other toxic substances from building up and causing harm to your liver or kidneys .


Physical And Chemical Properties Analysis

Nitisinone is a cyclohexanone that is cyclohexane-1,3-dione substituted at position 2 by a 2-nitro-4- (trifluoromethyl)benzoyl group .

科学的研究の応用

Hereditary Tyrosinaemia Type 1 (HT-1)

  • Scientific Field : Medical Genetics
  • Application Summary : Nitisinone has been used for two decades to treat HT-1, a rare disease where the last enzyme in the breakdown of tyrosine, fumarylacetoacetase, is deficient . It offers hope and relief to those suffering from HT-1 .
  • Methods of Application : Nitisinone treatment provides additional information on safety and insight into patients’ long-term outcomes .
  • Results or Outcomes : The treatment has proven to be groundbreaking, shedding light on the immense potential of natural products in modern medicine .

Alkaptonuria (AKU)

  • Scientific Field : Medical Genetics
  • Application Summary : AKU is a rare congenital disorder caused by a deficiency of the enzyme homogentisate-1,2,-dioxygenase . Nitisinone is used to treat patients with AKU where the enzyme homogentisic acid oxidase is deficient .
  • Methods of Application : Intervention studies with nitisinone 10 mg daily demonstrated its beneficial effects in AKU patients with established complications .
  • Results or Outcomes : The treatment has shown to reduce urinary homogentisic acid (uHGA) excretion by >90%, which may prevent AKU-related complications earlier in the course of the disease .

Osteoarthritis (OA)

  • Scientific Field : Rheumatology
  • Application Summary : Nitisinone has shown promise in the treatment of OA by inhibiting the cGAS/STING signaling pathway .
  • Methods of Application : The research delved into Nitisinone’s ability to inhibit the cGAS/STING signaling pathway, which in turn reduced the activation of the STING-dependent NF-κB pathway .
  • Results or Outcomes : By throttling this pathway, Nitisinone could subdue the inflammatory responses that exacerbate OA .

Obesity Therapies

  • Scientific Field : Endocrinology
  • Application Summary : Nitisinone has been indicated for obesity therapies, especially bariatric and metabolic surgery .
  • Methods of Application : The study suggests that health insurance companies commonly use rigid BMI cutoffs to determine whose operations will be paid for .
  • Results or Outcomes : This study suggests that such practices might discriminate against non-White populations .

Diabetes Risk

  • Scientific Field : Endocrinology
  • Application Summary : Nitisinone has been used in the study of diabetes risk across various ethnic groups .
  • Methods of Application : The study involved deriving ethnicity-specific BMI cutoff points for assessing diabetes risk .
  • Results or Outcomes : The study found that different BMI cutoffs are associated with equivalent risks of developing diabetes across various ethnic groups .

Natural Product Derivation

  • Scientific Field : Pharmacognosy
  • Application Summary : Nitisinone is a drug derived from the natural product Leptospermone, found in the plant Callistemon citrinus .
  • Methods of Application : The research involved the extraction and modification of Leptospermone to create Nitisinone .
  • Results or Outcomes : The discovery of Nitisinone has shed light on the immense potential of natural products in modern medicine .

Corneal Disorders

  • Scientific Field : Ophthalmology
  • Application Summary : Nitisinone has been used in the treatment of corneal disorders. It works by inhibiting the formation of tyrosine crystals, which can accumulate in the cornea and cause visual impairment .
  • Methods of Application : The treatment involves oral administration of Nitisinone. The dosage and duration of treatment depend on the severity of the condition .
  • Results or Outcomes : The treatment has shown to be effective in reducing the accumulation of tyrosine crystals in the cornea, thereby improving visual acuity .

Skin Disorders

  • Scientific Field : Dermatology
  • Application Summary : Nitisinone has been used in the treatment of certain skin disorders, such as ochronosis, which is characterized by the darkening of the skin due to the accumulation of homogentisic acid .
  • Methods of Application : The treatment involves oral administration of Nitisinone. The dosage and duration of treatment depend on the severity of the condition .
  • Results or Outcomes : The treatment has shown to be effective in reducing the symptoms of ochronosis, including the darkening of the skin .

Kidney Stones

  • Scientific Field : Nephrology
  • Application Summary : Nitisinone has been used in the treatment of kidney stones caused by the accumulation of tyrosine crystals .
  • Methods of Application : The treatment involves oral administration of Nitisinone. The dosage and duration of treatment depend on the severity of the condition .
  • Results or Outcomes : The treatment has shown to be effective in reducing the formation of tyrosine crystals, thereby preventing the formation of kidney stones .

特性

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBCNLGXQFSTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042673
Record name 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.11e-03 g/L
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nitisinone is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway. By inhibiting the normal catabolism of tyrosine in patients with hereditary tyrosinemia type 1 (HT-1), nitisinone prevents the accumulation of the catabolic intermediates maleylacetoacetate and fumarylacetoacetate.
Record name Nitisinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nitisinone

CAS RN

104206-65-7
Record name Nitisinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104206-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitisinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitisinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104206-65-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITISINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BN214699
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitisinone
Reactant of Route 2
Reactant of Route 2
Nitisinone
Reactant of Route 3
Reactant of Route 3
Nitisinone
Reactant of Route 4
Nitisinone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nitisinone
Reactant of Route 6
Reactant of Route 6
Nitisinone

Citations

For This Compound
2,790
Citations
AC Aktuglu-Zeybek, T Zubarioglu - Orphan Drugs: Research and …, 2017 - Taylor & Francis
… Nitisinone could also be a promising agent in the treatment of tumors with active tyrosine metabolic pathways. In this review, we discuss the effects of nitisinone … effects of nitisinone for …
Number of citations: 20 www.tandfonline.com
PJ McKiernan - Drugs, 2006 - Springer
… Nitisinone acts on tyrosine metabolism upstream of the defect to prevent the production of … Nitisinone is used in combination with a tyrosine- and phenylalanine-restricted diet. Nitisinone …
Number of citations: 167 link.springer.com
S Santra, U Baumann - Expert Opinion on Pharmacotherapy, 2008 - Taylor & Francis
… recent pharmacological and clinical literature on nitisinone, and assesses its impact as a … for nitisinone was searched from 1990 to 2008 for all papers relevant to the use of nitisinone …
Number of citations: 70 www.tandfonline.com
P Suwannarat, K O'Brien, MB Perry, N Sebring… - Metabolism, 2005 - Elsevier
… Nitisinone reduced urinary HGA levels from an average of 4.0 … Six of the 7 patients who received nitisinone for more than 1 … We conclude that low-dose nitisinone effectively reduced …
Number of citations: 205 www.sciencedirect.com
AM Das - The application of clinical genetics, 2017 - Taylor & Francis
… It is essential to start nitisinone therapy early in life to avoid … prevented in most patients if nitisinone therapy is started in the … occur as a side-effect of nitisinone, but other side effects are …
Number of citations: 75 www.tandfonline.com
J Larochelle, F Alvarez, JF Bussières… - Molecular genetics and …, 2012 - Elsevier
… the first ten years that nitisinone was available in Québec with that of patients born in the preceding decade, during which all current treatment options except nitisinone were available, …
Number of citations: 158 www.sciencedirect.com
LR Ranganath, M Khedr, AM Milan, AS Davison… - Molecular genetics and …, 2018 - Elsevier
… Fasting serum and 24-hr urine were collected at month 3 post-nitisinone before patients started nitisinone 2 mg daily and at month 6 post-nitisinone. Fasting serum and 24-hr urine were …
Number of citations: 96 www.sciencedirect.com
BHR Wolffenbuttel… - Orphanet journal of …, 2021 - ojrd.biomedcentral.com
… was statistically lower in the nitisinone-treated patients. Mean age of the participants at start of nitisinone was 48 years. Although it was mentioned that nitisinone was tolerated well, …
Number of citations: 11 ojrd.biomedcentral.com
A Vanclooster, R Devlieger, W Meersseman… - JIMD Reports-Case and …, 2012 - Springer
… Nitisinone was continued throughout the … Nitisinone was measurable in neonatal blood immediately after birth, at a level comparable to the simultaneous level in the mother. Nitisinone …
Number of citations: 33 link.springer.com
LR Ranganath, EE Psarelli, JB Arnoux… - The Lancet Diabetes & …, 2020 - thelancet.com
… The aim of SONIA 2 was to investigate the efficacy and safety of once-daily nitisinone for reducing HGA excretion in patients with alkaptonuria and to evaluate whether nitisinone has a …
Number of citations: 78 www.thelancet.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。